molecular formula C19H29N3O B2811943 9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide CAS No. 1421500-83-5

9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide

Cat. No. B2811943
CAS RN: 1421500-83-5
M. Wt: 315.461
InChI Key: QAFJTSJAYDPGMM-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds featuring a spiro connectivity, where two rings share a single atom . The compound you mentioned seems to be a spiro compound with a carboxamide group. Carboxamides are a class of organic compounds characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of spiro compounds is unique as two rings share a single atom . This compound likely has a similar structure with a carboxamide group attached.


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it is reacted. Generally, carboxamides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with organometallic reagents .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Approaches

A variety of synthetic routes have been developed to produce diazaspiro compounds, including 9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide. These methods often involve multi-step reactions, including cyclization and alkylation, to achieve the desired spiro compounds. For instance, anticonvulsant profiles of new diazaspiro compounds were explored through a series of synthetic steps, leading to compounds with significant anticonvulsant potential (Aboul-Enein et al., 2014). Additionally, the synthesis of diazaspiro compounds through a three-step process has been reported, showcasing a cost-effective and high-yield approach (Pardali et al., 2021).

Crystal Structure

The crystal structure of diazaspiro compounds provides insights into their molecular arrangement and potential interaction mechanisms. The study of alaptide, a related compound, through synchrotron powder diffraction data, revealed interconnected rings adopting specific conformations, which could influence its biological activity (Rohlíček et al., 2010).

Potential Biological Activities

Anticonvulsant Activity

Some diazaspiro compounds have been identified as potential anticonvulsant agents. The synthesized compounds showed varying degrees of efficacy in standard anticonvulsant screens, with certain compounds outperforming reference drugs (Aboul-Enein et al., 2014).

Antibacterial and Antifungal Activities

Novel ethyl diazaspiro decene carboxylates exhibited promising antimicrobial properties against a range of clinically isolated microorganisms, highlighting their potential as new antibacterial and antifungal agents (Thanusu et al., 2011).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the unique structure of spiro compounds and the reactivity of carboxamides, this compound could have interesting chemical properties worth exploring .

properties

IUPAC Name

9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-21-14-15-22(19(16-21)11-5-6-12-19)18(23)20-13-7-10-17-8-3-2-4-9-17/h2-4,8-9H,5-7,10-16H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFJTSJAYDPGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2(C1)CCCC2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide

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